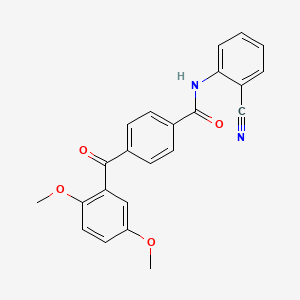
N-(2-cyanophenyl)-4-(2,5-dimethoxybenzoyl)benzamide
Descripción general
Descripción
N-(2-cyanophenyl)-4-(2,5-dimethoxybenzoyl)benzamide, commonly referred to as CDB-2914, is a synthetic compound that belongs to the family of selective progesterone receptor modulators (SPRMs). CDB-2914 is known for its potential application in the field of reproductive medicine due to its ability to selectively bind to progesterone receptors and modulate their activity. The purpose of
Mecanismo De Acción
CDB-2914 works by binding to progesterone receptors and modulating their activity. Progesterone receptors are found in various tissues throughout the body, including the uterus, ovaries, and breast tissue. By selectively modulating the activity of these receptors, CDB-2914 can regulate various reproductive processes, such as ovulation, implantation, and menstruation.
Biochemical and Physiological Effects
CDB-2914 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that CDB-2914 can inhibit the growth and proliferation of various cancer cell lines, including breast, ovarian, and endometrial cancer cells. Additionally, CDB-2914 has been shown to have anti-inflammatory properties and to reduce the production of various cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CDB-2914 in lab experiments is its high affinity for progesterone receptors. This makes it a useful tool for studying the role of progesterone in various reproductive processes. However, one of the limitations of using CDB-2914 is its potential for off-target effects. Because CDB-2914 can bind to other receptors in addition to progesterone receptors, it is important to carefully control for these effects in lab experiments.
Direcciones Futuras
There are a number of potential future directions for research on CDB-2914. One area of interest is the development of new contraceptives that utilize CDB-2914 as the active ingredient. Additionally, CDB-2914 may have potential as a treatment for various reproductive disorders, such as endometriosis and uterine fibroids. Further research is needed to fully understand the potential applications of CDB-2914 in these areas.
Aplicaciones Científicas De Investigación
CDB-2914 has been extensively studied for its potential application in the field of reproductive medicine. It has been shown to have a high affinity for progesterone receptors and to selectively modulate their activity. This makes CDB-2914 a promising candidate for the development of new contraceptives and treatments for various reproductive disorders.
Propiedades
IUPAC Name |
N-(2-cyanophenyl)-4-(2,5-dimethoxybenzoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-28-18-11-12-21(29-2)19(13-18)22(26)15-7-9-16(10-8-15)23(27)25-20-6-4-3-5-17(20)14-24/h3-13H,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLWOIJVKPAGRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-hydroxy-5-isopropyl-3-[(4-methoxyphenyl)sulfonyl]-2-methylphenyl}-4-methoxybenzamide](/img/structure/B3557367.png)
![8-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3557368.png)
![6-ethyl-1,3-dimethyl-8-(3-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3557381.png)
![7-(4-chlorophenyl)-1,3-dimethyl-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3557393.png)
![1'-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)-4'H-spiro[cyclohexane-1,3'-isoquinoline]](/img/structure/B3557401.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-ethoxyphenyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3557404.png)
![6-bromo-3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B3557407.png)
![dimethyl 5-{[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]amino}isophthalate](/img/structure/B3557416.png)
![N-[4-(trifluoromethoxy)phenyl]-2-({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}thio)acetamide](/img/structure/B3557420.png)
![isopropyl 4-[({[4-allyl-5-(3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3557426.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-N'-9H-xanthen-9-ylurea](/img/structure/B3557428.png)
![3-amino-5-chloro-N-(2,4-dichlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3557434.png)
![2-{[7-(3,4-diethoxybenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-mesitylacetamide](/img/structure/B3557442.png)
![5-[(4-chlorophenoxy)methyl]-N-[4-(cyanomethyl)phenyl]-2-furamide](/img/structure/B3557459.png)